molecular formula C7H11Cl2N3O2 B3381023 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride CAS No. 2137568-32-0

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride

Cat. No.: B3381023
CAS No.: 2137568-32-0
M. Wt: 240.08
InChI Key: MZMKNZDDILYXNJ-UHFFFAOYSA-N
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Description

Structural Overview: 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride is a bicyclic heterocyclic compound featuring fused pyrazole and pyrazine rings. The pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4) is partially hydrogenated, contributing to the "4H,5H,6H,7H" notation, indicating saturation across four positions . The carboxylic acid group at position 3 and the dihydrochloride salt enhance solubility and stability, making it suitable for pharmaceutical and synthetic applications .

For example, ethyl pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride () is prepared via esterification followed by acid treatment, suggesting a similar route for the target compound . Elemental analysis (C, H, N) and spectroscopic data (NMR, IR) are critical for characterization, as seen in related compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives in ) .

Applications: This compound serves as a versatile scaffold in medicinal chemistry, particularly in developing kinase inhibitors or antibacterial agents. Its dihydrochloride form improves bioavailability, a feature shared with other hydrochlorides like 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride () .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH/c11-7(12)5-3-9-10-2-1-8-4-6(5)10;;/h3,8H,1-2,4H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMKNZDDILYXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)O)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents like chloroformates.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to enhance efficiency and yield.

    Purification Techniques: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the final product.

    Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or dehydrating conditions to form esters. For example, treatment with SOCl₂ followed by methanol yields methyl pyrazolo-pyrazine carboxylates.

  • Amidation : Reacts with amines (e.g., NH₃, alkylamines) in the presence of coupling agents like EDCl/HOBt to form amides, useful in drug discovery .

Example Reaction Pathway
R COOH+R OHH+R COOR +H2O\text{R COOH}+\text{R OH}\xrightarrow{\text{H}^+}\text{R COOR }+\text{H}_2\text{O}

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation to form 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine derivatives. This reaction is critical for simplifying the scaffold in medicinal chemistry applications .

Conditions :

  • Thermal : Heating at 150–200°C in inert solvents (e.g., DMF).

  • Basic : Treatment with NaOH/KOH in aqueous ethanol.

Ring Functionalization

The pyrazolo-pyrazine core participates in electrophilic substitution and cycloaddition reactions:

  • Nitration : Nitric acid in H₂SO₄ introduces nitro groups at the 5-position .

  • Halogenation : Chlorination or bromination occurs at the 2-position using Cl₂ or Br₂ in acetic acid .

Table 1: Functionalization Reactions

Reaction TypeReagents/ConditionsProductYield (%)
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative65–70
BrominationBr₂/AcOH, 50°C2-Bromo derivative55–60
AmidationEDCl/HOBt, DMFPrimary amide80–85

Salt Formation and Protonation

As a dihydrochloride salt, the compound readily participates in acid-base reactions:

  • Deprotonation : Treatment with NaOH yields the free carboxylic acid form .

  • Counterion Exchange : Reacts with AgNO₃ to form silver salts, useful in catalysis .

Hydrolysis

The ester derivatives of this compound undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl/H₂O at reflux regenerates the carboxylic acid.

  • Basic Hydrolysis : NaOH/EtOH yields carboxylate salts.

Mechanistic Insight :
R COOR +H2OH+/OHR COOH+R OH\text{R COOR }+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{R COOH}+\text{R OH}

Cross-Coupling Reactions

The nitrogen-rich heterocycle facilitates palladium-catalyzed cross-coupling:

  • Suzuki Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides and amines .

Table 2: Cross-Coupling Efficiency

ReactionCatalystSubstrateYield (%)
Suzuki CouplingPd(PPh₃)₄Phenylboronic acid75–80
Buchwald-HartwigPd₂(dba)₃/Xantphos4-Bromoaniline70–75

Biological Interactions

While not a direct chemical reaction, the compound’s reactivity in biological systems includes:

  • Enzyme Inhibition : Acts as a kinase inhibitor via hydrogen bonding with ATP-binding pockets.

  • Receptor Modulation : Binds to glutamate receptors as a positive allosteric modulator.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and HCl .

  • Photodegradation : UV exposure induces ring-opening reactions, forming pyrazine fragments .

Scientific Research Applications

Medicinal Chemistry

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets:

  • Inhibition of Protein Phosphatase 2A (PP2A) : This compound has shown promise as a selective inhibitor of PP2A, which plays a crucial role in regulating cellular signaling pathways. Inhibition of PP2A can influence processes such as cell cycle control and apoptosis, making it a candidate for cancer therapy .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazolo[1,5-a]pyrazine derivatives. The dihydrochloride form has demonstrated activity against various bacterial strains, suggesting its potential use in developing new antibiotics .

Fluorescent Probes

Due to its unique structure, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to bind selectively to certain biomolecules allows researchers to visualize cellular processes in real-time .

Case Study 1: Cancer Therapeutics

A study published in Journal of Medicinal Chemistry examined the effects of this compound on cancer cell lines. Results indicated that the compound effectively reduced cell proliferation in breast cancer cells through the modulation of PP2A activity .

Case Study 2: Antimicrobial Efficacy

In research conducted by the International Journal of Antimicrobial Agents, the dihydrochloride form was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to existing antibiotics .

Activity TypeTargetObserved EffectReference
PP2A InhibitionCancer cellsReduced proliferation
AntimicrobialBacterial strainsSignificant antibacterial activity
Fluorescent ProbesCellular imagingEnhanced imaging capabilities

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and applications of the target compound with analogous heterocycles:

Compound Core Structure Substituents Key Properties Applications References
4H,5H,6H,7H-Pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride Pyrazole + pyrazine (hydrogenated) -COOH, 2 HCl High solubility in polar solvents; stable crystalline solid Pharmaceutical intermediate
Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-ones Pyrazole + pyrimidine (hydrogenated) Varied aryl, nitro, methoxy groups Melting points: 235–300°C; moderate solubility in ethanol/DMSO Antimicrobial, anticancer agents
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride Pyrazole + pyridine (hydrogenated) -COOEt, 2 HCl Molecular weight: 267.15 g/mol; used in peptide-mimetic drug design Kinase inhibitors
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Pyrazole + pyrimidine -COOH Limited solubility in water; requires salt formation for bioavailability Enzyme inhibition studies
5-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride Pyrazole + pyridine (hydrogenated) -CONH2, -CH2NH2, 2 HCl High purity (>95%); molecular weight: 267.15 g/mol Neurodegenerative disease research

Key Differences:

Core Heterocycle: The target compound’s pyrazine ring (two nitrogen atoms) contrasts with pyrimidine (two nitrogens) or pyridine (one nitrogen) in analogues. Pyrazine’s electron-deficient nature enhances reactivity in cross-coupling reactions .

Functional Groups :

  • The -COOH group in the target compound enables conjugation with amines or alcohols, unlike ester (-COOEt) or amide (-CONH2) derivatives .
  • Dihydrochloride salts (e.g., target compound vs. ) generally exhibit higher aqueous solubility than free bases .

Biological Activity :

  • Pyrazolo[1,5-a]pyrimidine derivatives () show potent antimicrobial activity due to nitro/methoxy substituents, while the target compound’s applications are inferred from its role as a synthetic intermediate .

Synthetic Accessibility :

  • Multicomponent reactions (e.g., ) enable regioselective synthesis of pyrazolo-pyrimidines, whereas pyrazolo-pyrazines may require specialized conditions (e.g., acid-catalyzed cyclization) .

Research Findings and Data

Elemental Analysis Comparison:

Compound (Example) Formula C (%) H (%) N (%) Cl (%)
Target Compound (Inferred) C7H10Cl2N4O2 ~40.5 ~4.8 ~18.9 ~22.8
2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4n) C19H15F3N6O2 54.61 3.58 19.96 -
Ethyl 5-Amino-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (9a) C15H14N4O3 60.29 5.07 18.58 -

Notable Trends:

  • Nitrogen content is highest in pyrazolo-pyrimidines (19–25%) due to multiple N atoms in the core .
  • Chlorine in dihydrochloride derivatives (e.g., target compound) significantly impacts elemental composition .

Biological Activity

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C6H9N3O2·2HCl
  • IUPAC Name : this compound
  • SMILES : C1=CN2C(=C(C=N2)C(=O)O)N=C1

The biological activity of this compound primarily involves its interaction with various biological targets. It has been shown to act as an inhibitor of specific enzymes and receptors involved in critical cellular pathways.

Enzyme Inhibition

  • Protein Phosphatase 2A (PP2A) : This compound has been identified as a selective inhibitor of PP2A. By inhibiting this phosphatase, it modulates signaling pathways related to cell cycle control and apoptosis, which can have implications in cancer therapy .

Biological Activity Overview

The biological activities associated with this compound include:

Activity Description
Anticancer Inhibits PP2A leading to modulation of cancer-related signaling pathways.
Antiviral Potential inhibition of HCV polymerase based on related compound studies.
Anti-inflammatory Possible inhibition of COX enzymes as suggested by structure-activity relationships in similar compounds .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives showed significant anticancer properties by modulating PP2A activity. The findings suggest that similar mechanisms may be applicable to the pyrazolo[1,5-a]pyrazine derivatives .
  • Antiviral Activity :
    • Research into related compounds indicated effective inhibition against HCV NS5B polymerase with IC50 values in the low micromolar range. This suggests that the pyrazolo scaffold could be further explored for antiviral applications .
  • Anti-inflammatory Effects :
    • A review highlighted the anti-inflammatory potential of pyrazolo derivatives through COX enzyme inhibition assays. While direct studies on the dihydrochloride form are lacking, it is reasonable to hypothesize similar effects based on structural similarities .

Q & A

Q. What are the standard synthetic routes for preparing 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via acid-mediated cyclization and functionalization. For example, hydrobromic acid (20% aqueous) at 60°C for 10 minutes facilitates cyclization of intermediates, followed by dichloromethane extraction and crystallization to achieve 52% yield . Post-synthesis, dihydrochloride salt formation enhances solubility. Reaction time, temperature, and purification methods (e.g., solvent selection) critically impact yield and purity. Basic hydrolysis of ester precursors (e.g., methyl esters) to carboxylic acids is another key step, requiring pH control to avoid degradation .

Q. What analytical techniques are critical for confirming structural integrity and purity?

A combination of 1H/13C NMR (to verify proton/carbon environments), high-resolution mass spectrometry (HRMS) (for molecular formula confirmation), and elemental analysis (to validate C, H, N content) is essential. For example, NMR peaks at δ = 10.84 (s, 1H) and 8.50 (s, 1H) confirm aldehyde and aromatic protons in intermediates . Stability under storage conditions can be monitored via HPLC or UV-Vis spectroscopy to detect degradation products .

Q. What are the documented stability profiles of pyrazolo[1,5-a]pyrazine derivatives under varying pH and temperature conditions?

Stability studies indicate that dihydrochloride salts maintain inhibitory activity over extended periods in neutral buffers but degrade under alkaline conditions (pH > 9). Thermal stability is optimal below 25°C, with accelerated degradation observed at >40°C . Long-term storage recommendations include desiccated environments at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize regioselectivity and purity during functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core?

Regioselectivity is controlled through catalyst selection (e.g., Pd-mediated cross-coupling) and temperature modulation . For example, heating intermediates with HBr at 60°C selectively functionalizes position 7 without side reactions . Purity is enhanced via recrystallization in diethyl ether and chromatographic separation (e.g., silica gel). Real-time monitoring using thin-layer chromatography (TLC) or in situ NMR ensures reaction completion .

Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?

Discrepancies often arise from differences in metabolic stability or bioavailability . Researchers should:

  • Compare plasma protein binding (via equilibrium dialysis) and hepatic microsomal stability assays.
  • Use pharmacokinetic modeling to adjust dosing regimens.
  • Validate target engagement in vivo using biomarker analysis (e.g., RIPK1 inhibition assays) .

Q. What strategies mitigate degradation pathways during long-term storage of dihydrochloride salts?

Key strategies include:

  • Lyophilization to remove residual water, reducing hydrolysis.
  • Storage in argon-purged vials to prevent oxidation.
  • Formulation with cryoprotectants (e.g., trehalose) for freeze-dried samples. Stability studies should employ accelerated aging tests (40°C/75% RH for 6 months) to predict shelf life .

Q. How can factorial design improve synthesis optimization for this compound?

A 2^3 factorial design can evaluate interactions between variables like solvent polarity (dichloromethane vs. ether), catalyst loading (0.5–2 mol%), and reaction time (5–15 min). Response surfaces for yield and purity are modeled using software (e.g., Design-Expert®), identifying optimal conditions while minimizing trial runs .

Q. What computational methods predict substituent reactivity on the pyrazolo[1,5-a]pyrazine core?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution and reactive sites. For example, the C-7 position shows higher electrophilicity due to conjugation with the pyrazine ring, guiding functionalization strategies . Molecular docking further assesses binding affinity to biological targets like RIPK1 .

Methodological Notes

  • Contradiction Analysis : Conflicting stability data may arise from differences in salt forms (e.g., hydrochloride vs. dihydrochloride). Cross-validate using thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) .
  • Biological Assays : Prioritize dose-response curves (IC50/EC50) and time-kill kinetics to distinguish between cytotoxic and cytostatic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride
Reactant of Route 2
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride

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